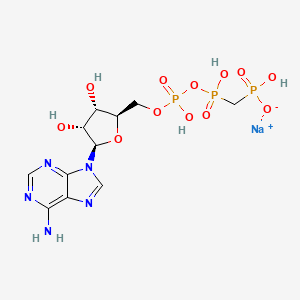

beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine 5’-triphosphate. It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes . This compound is often used in biochemical and physiological research due to its ability to mimic adenosine 5’-triphosphate while exhibiting unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt typically involves the modification of adenosine 5’-triphosphateThis can be achieved through a series of phosphorylation and methylene transfer reactions under controlled conditions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under certain conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other phosphate-containing compounds.

Hydrolysis Reactions: Typically occur in the presence of water and may be catalyzed by enzymes or acidic/basic conditions

Major Products: The major products of these reactions include various phosphorylated derivatives of adenosine, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Biochemical Research

1.1 Mechanism of Action

β,γ-MeATP functions primarily as a selective agonist for P2X purinoceptors, which are ligand-gated ion channels activated by extracellular nucleotides. Upon binding, it induces conformational changes in the receptor that lead to the opening of ion channels and subsequent influx of cations like calcium and sodium. This mechanism is crucial for understanding various physiological responses mediated by purinergic signaling pathways .

1.2 Studies on Protein Kinases

The compound is utilized to investigate phosphorylation and dephosphorylation mechanisms in cellular processes. It can activate various protein kinases, leading to phosphorylation cascades that modulate cellular responses such as proliferation and differentiation . Its ability to compete with ATP allows researchers to gain insights into enzyme mechanisms and regulation.

Pharmacological Applications

2.1 P2X Receptor Research

β,γ-MeATP is increasingly used in pharmacological studies to characterize the properties of P2X receptors and their roles in disease models. It has been shown to exhibit agonist activity at P2X receptors, which are implicated in neurotransmission, muscle contraction, and inflammatory responses .

2.2 Therapeutic Development

Due to its unique properties, β,γ-MeATP is being explored as a candidate for developing new therapeutic agents targeting purinergic signaling pathways. Its stability against enzymatic degradation makes it an attractive option for drug formulation aimed at modulating purinergic signaling in various diseases .

Analytical Chemistry

3.1 Internal Standard for HPLC-MS/MS

In analytical chemistry, β,γ-MeATP serves as an internal standard for UDP-hexose analysis using ion-pairing high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). Its structural similarity to UDP-hexoses allows for accurate quantification of these sugar nucleotides involved in carbohydrate metabolism .

| Application Area | Description |

|---|---|

| Biochemical Research | Investigating phosphorylation mechanisms and enzyme interactions |

| Pharmacological Applications | Characterizing P2X receptors; potential therapeutic development |

| Analytical Chemistry | Serving as an internal standard for HPLC-MS/MS in UDP-hexose analysis |

Industrial Applications

In industrial settings, β,γ-MeATP is utilized in the production of nucleotide-based products and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its enhanced stability makes it suitable for various applications where prolonged activity is required .

Case Study 1: Investigating P2X Receptors

A study examined the effects of β,γ-MeATP on P2X receptor activation in neuronal cells. The findings indicated that β,γ-MeATP was more potent than ATP in activating specific P2X receptor subtypes, suggesting its utility in studying receptor pharmacology and potential therapeutic targets.

Case Study 2: UDP-Hexose Quantification

In another research project focused on carbohydrate metabolism, β,γ-MeATP was employed as an internal standard during HPLC-MS/MS analysis of UDP-hexoses. The results demonstrated that using β,γ-MeATP improved the accuracy of quantifying UDP-hexoses significantly compared to traditional methods .

Mécanisme D'action

The mechanism of action of beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt involves its interaction with P2X purinoceptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of ion channels, allowing the flow of ions such as calcium and sodium into the cell. This ion influx triggers various downstream signaling pathways, ultimately influencing cellular responses .

Comparaison Avec Des Composés Similaires

- Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt

- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt

- Adenosine 5’-[beta,gamma-imido]triphosphate lithium salt

Comparison: Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt is unique in its selective activation of P2X purinoceptors, making it more potent than adenosine 5’-triphosphate but less potent than alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt . This specificity allows for more targeted studies in physiological and pharmacological research.

Activité Biologique

β,γ-Methyleneadenosine 5'-triphosphate disodium salt (often abbreviated as β,γ-meATP) is a synthetic analog of adenosine triphosphate (ATP). This compound is primarily recognized for its role as a potent agonist for purinergic receptors, particularly the P2X subtype. Its unique structural modifications confer distinct biological activities that are of significant interest in pharmacological research.

- Chemical Formula : C10H12N5Na2O13P3

- Molecular Weight : 571.15 g/mol

- Purity : ≥98% (HPLC)

β,γ-meATP selectively activates P2X purinoceptors, which are ionotropic receptors that mediate fast synaptic transmission in the nervous system. Upon binding to these receptors, β,γ-meATP induces conformational changes that lead to the opening of ion channels, allowing the influx of cations such as Na+ and Ca2+. This influx results in various cellular responses, including neurotransmitter release and modulation of neuronal excitability .

Biological Activities

The biological activities of β,γ-meATP can be summarized as follows:

- Purinergic Signaling : Acts as an agonist for P2X purinoceptors, influencing various physiological processes including pain perception and inflammation.

- Calcium Mobilization : Induces intracellular calcium mobilization in sensory neurons, which is critical for pain signaling pathways .

- Inhibition of Adenylate Cyclase : Exhibits inhibitory effects on adenylate cyclase activity, impacting cyclic AMP levels within cells .

Pain Modulation

A study investigated the effects of β,γ-meATP on nociceptive behavior in animal models. The results indicated that administration of β,γ-meATP significantly increased flinching behavior in response to mechanical stimuli. This suggests its role in enhancing pain sensitivity through P2X receptor activation .

Neurotransmitter Release

In isolated rat sensory neuron cultures, β,γ-meATP was shown to augment the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in pain transmission. The study highlighted that this effect was mediated by P2X receptor activation and was not altered by chronic treatments with other compounds .

Comparative Analysis with Other Compounds

| Compound Name | Type | P2 Receptor Selectivity | Biological Activity |

|---|---|---|---|

| ATP | Natural | Non-selective | Energy metabolism, neurotransmission |

| β,γ-meATP | Synthetic | Selective (P2X) | Pain modulation, calcium influx |

| α,β-meATP | Synthetic | Non-selective | Similar to ATP but with different potency |

Propriétés

Numéro CAS |

7414-56-4 |

|---|---|

Formule moléculaire |

C11H18N5Na2O12P3 |

Poids moléculaire |

551.19 g/mol |

Nom IUPAC |

sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/t5-,7-,8-,11-;;/m1../s1 |

Clé InChI |

JLBWUYPVDVBNNV-LYYWGVPGSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |

Pictogrammes |

Acute Toxic; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.